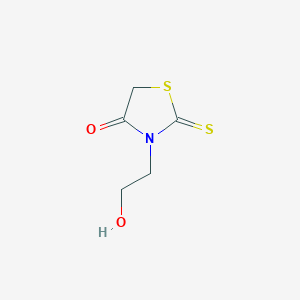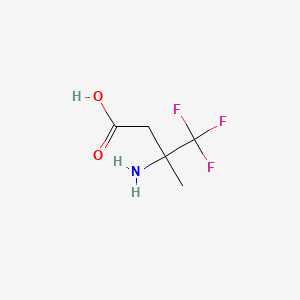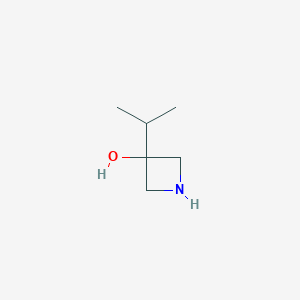
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of an ethyl ester group, a naphthylsulphonyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the naphthylsulphonyl group and the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of Naphthylsulphonyl Group: This step involves the sulfonation of naphthalene followed by the attachment of the sulfonyl group to the piperidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining product consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural complexity.
Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Lacks the naphthylsulphonyl group, resulting in different chemical properties and applications.
Naphthylsulphonyl piperidine: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler derivatives.
Eigenschaften
Molekularformel |
C18H21NO4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-2-23-18(20)16-8-5-11-19(13-16)24(21,22)17-10-9-14-6-3-4-7-15(14)12-17/h3-4,6-7,9-10,12,16H,2,5,8,11,13H2,1H3 |
InChI-Schlüssel |
NWVNCURBYFGBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Löslichkeit |
13 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














